sec-Butylhydrazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

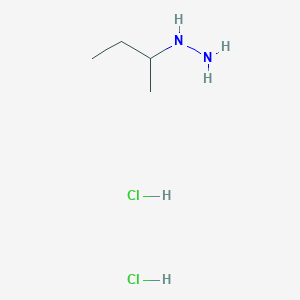

Structure

3D Structure of Parent

Properties

IUPAC Name |

butan-2-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c1-3-4(2)6-5;;/h4,6H,3,5H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAMBWQCMVFVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677616 | |

| Record name | (Butan-2-yl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177361-36-2 | |

| Record name | (Butan-2-yl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-Butylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

sec-Butylhydrazine dihydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of sec-Butylhydrazine Dihydrochloride

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of this compound. Tailored for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the proposed methodologies. Given the limited direct literature on this specific salt, the protocols herein are synthesized from established, analogous chemical transformations for related alkylhydrazines, ensuring a robust and scientifically grounded approach.

Introduction and Strategic Importance

sec-Butylhydrazine and its salts are valuable building blocks in organic synthesis. The presence of a chiral center (the sec-butyl group) and a reactive hydrazine moiety makes it a key intermediate for creating complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Unlike its more common achiral isomer, tert-butylhydrazine, the sec-butyl analogue offers a stereogenic center that can be critical for diastereoselective reactions or for creating chiral end-products.

This guide outlines a reliable, multi-step synthetic pathway, robust purification techniques, and a suite of analytical methods to confirm the identity, purity, and structure of the target compound, this compound.

Proposed Synthetic Pathway

Direct alkylation of hydrazine is often plagued by issues of over-alkylation and poor selectivity. To circumvent these challenges, a more controlled and reliable approach is proposed, utilizing a protecting group strategy. The tert-butoxycarbonyl (BOC) group is an ideal choice due to its stability under basic conditions used for alkylation and its facile removal under acidic conditions, which simultaneously facilitates the formation of the desired hydrochloride salt.

The overall synthetic workflow is a three-step process:

-

Protection: Reaction of hydrazine hydrate with di-tert-butyl dicarbonate (Boc₂O) to form the stable intermediate, tert-butyl carbazate (BOC-hydrazine).

-

Alkylation: Nucleophilic substitution reaction between BOC-hydrazine and a suitable sec-butyl halide (e.g., 2-bromobutane) under basic conditions.

-

Deprotection & Salt Formation: Removal of the BOC protecting group using a strong acid, typically hydrochloric acid, which concurrently protonates both nitrogen atoms of the hydrazine moiety to yield the final dihydrochloride salt.

Sources

An In-Depth Technical Guide to sec-Butylhydrazine Dihydrochloride: Synthesis, Characterization, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the strategic introduction of nitrogen-containing functionalities is paramount to the construction of complex molecular architectures with desired biological activities. Among the myriad of reagents available, alkylhydrazines represent a critical class of building blocks, serving as precursors to a diverse array of heterocyclic systems. This guide provides a comprehensive technical overview of sec-butylhydrazine dihydrochloride, a chiral alkylhydrazine salt that offers unique steric and electronic properties for synthetic chemists. While not as extensively documented as its tert-butyl isomer, this compound holds significant potential in the synthesis of novel chemical entities, particularly in the realms of pharmaceutical and agrochemical development. This document aims to consolidate the available information on its synthesis, characterization, and applications, while also providing expert insights into its practical use and potential research avenues.

Physicochemical Properties and Structural Elucidation

This compound (CAS RN: 1177361-36-2) is a white to off-white solid material.[1] Its salt form enhances its stability and handling properties compared to the free base, which is characteristic of many small alkylhydrazines. The presence of a chiral center in the sec-butyl group introduces an element of stereochemistry that can be exploited in asymmetric synthesis.

| Property | Value | Source |

| CAS Number | 1177361-36-2 | [1] |

| Molecular Formula | C₄H₁₄Cl₂N₂ | [2] |

| Molecular Weight | 161.08 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically >95% | [3] |

Molecular Structure Diagram

Caption: 2D representation of this compound.

Synthesis and Manufacturing

Representative Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of N-Boc-sec-butylhydrazine

-

To a stirred solution of tert-butyl carbazate (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add a mild inorganic base, for example, potassium carbonate (1.5 eq).

-

To this suspension, add 2-bromobutane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield crude N-Boc-sec-butylhydrazine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve the crude N-Boc-sec-butylhydrazine from the previous step in a minimal amount of a suitable organic solvent such as diethyl ether or methanol.

-

Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or a saturated solution of HCl in diethyl ether) in excess (e.g., 2.5-3.0 eq).

-

Stir the mixture at room temperature for several hours, during which the dihydrochloride salt will precipitate.

-

Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.

-

Dry the product under vacuum to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Boc Protection: The use of the tert-butoxycarbonyl (Boc) protecting group for one of the hydrazine nitrogens is a strategic choice to prevent dialkylation and other side reactions. The Boc group can be readily removed under acidic conditions without affecting the newly formed C-N bond.

-

Choice of Base and Solvent: A mild base like potassium carbonate is sufficient to facilitate the nucleophilic substitution without promoting significant elimination of the secondary halide. Acetonitrile is a common polar aprotic solvent for such reactions, effectively dissolving the reactants while not interfering with the reaction.

-

Acidic Deprotection and Salt Formation: The use of HCl in an organic solvent allows for the clean cleavage of the Boc group and the simultaneous precipitation of the desired dihydrochloride salt, which often aids in its purification.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive, peer-reviewed dataset for this specific molecule is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality of the sec-butyl group and the presence of diastereotopic protons. The spectrum would likely show:

-

A triplet corresponding to the methyl group of the ethyl moiety.

-

A doublet for the other methyl group of the sec-butyl chain.

-

A multiplet for the diastereotopic methylene protons.

-

A multiplet for the methine proton.

-

Broad signals for the N-H protons, which may exchange with deuterium in deuterated solvents.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals for the four carbon atoms of the sec-butyl group, reflecting their different chemical environments.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for:

-

N-H stretching: Broad bands in the region of 3200-2800 cm⁻¹, typical for ammonium salts.

-

C-H stretching: Sharp peaks around 2960-2850 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

N-H bending: A band in the region of 1600-1500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the free base after neutralization. The expected molecular ion peak for the free base (C₄H₁₂N₂) would be at m/z 88.10. Fragmentation patterns would likely involve the loss of ethyl and methyl groups.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many active pharmaceutical ingredients (APIs).[1] Its primary utility lies in the construction of pyrazole and related five-membered nitrogen-containing heterocycles. The sec-butyl group can impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to the final drug molecule.

General Reaction Scheme: Pyrazole Synthesis

A common application of alkylhydrazines is in the Knorr pyrazole synthesis and related condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

Sources

sec-Butylhydrazine dihydrochloride solubility and stability

An In-depth Technical Guide to the Solubility and Stability of sec-Butylhydrazine Dihydrochloride

Authored by a Senior Application Scientist

Foreword: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate

In the realm of synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents, the utility of a building block is intrinsically linked to its fundamental physicochemical properties.[1] this compound (CAS 1177361-36-2), a key hydrazine derivative, serves as a critical intermediate in the synthesis of a variety of complex molecules.[1] However, its successful application and the development of robust, scalable synthetic routes are contingent upon a thorough understanding of its solubility and stability.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, instead providing a framework for understanding why certain experimental choices are made and how to design self-validating protocols to characterize this important molecule. While specific public data on this compound is limited, this whitepaper synthesizes information from analogous compounds, established chemical principles, and regulatory guidelines to provide a comprehensive technical overview.

Physicochemical Profile of this compound

This compound is a salt, which dictates much of its physical behavior. As a dihydrochloride salt of a small organic base, it is expected to be a white to off-white crystalline solid.[1] The presence of the hydrazine moiety suggests potential reactivity, particularly its susceptibility to oxidation.[2][3]

| Property | Anticipated Value/Characteristic | Rationale/Reference |

| CAS Number | 1177361-36-2 | [4] |

| Molecular Formula | C4H14Cl2N2 | Inferred from name |

| Appearance | White to pale cream crystalline powder or crystals | Analogy to similar compounds[5] |

| Purity | Typically >95% - 97% | Commercial supplier data[6][7] |

| Hygroscopicity | Expected to be hygroscopic | Common for hydrochloride salts and hydrazine derivatives[8][9] |

| Thermal Stability | Decomposes upon heating | General for hydrazine salts |

Solubility Characterization: The Foundation of Application

A comprehensive understanding of a compound's solubility is paramount for its use in synthesis, formulation, and biological assays. The solubility of this compound will be largely governed by its ionic nature.

Anticipated Solubility Profile

Based on its dihydrochloride salt form and by analogy to similar compounds like tert-butylhydrazine hydrochloride, a qualitative solubility profile can be predicted.[8][9]

| Solvent | Predicted Solubility | Justification |

| Water | Soluble | As a salt, it is expected to be readily soluble in polar protic solvents.[8][9] |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding and solvating ions.[8][9] |

| Ethanol | Sparingly Soluble to Soluble | Lower polarity than methanol may reduce solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | High-polarity aprotic solvent.[8][9] |

| Acetonitrile | Slightly Soluble | Lower polarity compared to other listed solvents. |

| Dichloromethane | Insoluble | Non-polar organic solvent. |

| Toluene | Insoluble | Non-polar aromatic solvent. |

Experimental Protocol: Thermodynamic Solubility Assessment

The following protocol describes a robust method for determining the equilibrium (thermodynamic) solubility of this compound. This method ensures that true equilibrium is reached, providing reliable data for process development.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C). Allow the samples to shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a time-point study (e.g., sampling at 12, 24, 36, and 48 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability Assessment: Ensuring Integrity and Shelf-Life

The stability of a chemical intermediate is a critical parameter that influences its storage, handling, and the impurity profile of the final product. Hydrazine derivatives can be susceptible to degradation through various pathways, including oxidation and hydrolysis.[2][3] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10]

Forced Degradation Study Protocol

This protocol is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines (Q1A).[11] The goal is to subject the compound to stress conditions more severe than accelerated stability testing to provoke degradation.[10]

Objective: To identify the likely degradation pathways of this compound and to develop a stability-indicating analytical method.

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Purified water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The reactivity of hydrazines with oxidizing agents warrants careful execution.[12]

-

Thermal Degradation: Solid compound stored at 80°C for 48 hours.

-

Photostability: Solid compound and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in each of the stress condition media. For thermal and photostability of the solid, use the neat compound.

-

Stress Application: Expose the samples to the specified conditions for the designated time. A control sample, protected from the stress condition, should be analyzed concurrently.

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent damage to the HPLC column.

-

Analysis: Analyze all stressed samples, along with the control, using a suitable HPLC method. The method should be capable of separating the parent compound from all generated degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound.

-

Determine the relative retention times (RRT) of all degradation products.

-

Assess the mass balance to ensure that all major degradation products are accounted for.

-

Logical Workflow for Stability Testing

The following diagram illustrates the logical flow of a comprehensive stability assessment program, from initial forced degradation to formal shelf-life studies, guided by regulatory standards.[13][14][15]

Caption: Workflow for a comprehensive stability assessment program.

Analytical Methodologies: Quantification and Impurity Profiling

Accurate quantification of this compound and its potential impurities or degradants is crucial for quality control. Due to the lack of a strong chromophore in many hydrazine compounds, derivatization is often employed to enhance UV detection in HPLC analysis.[16][17]

Protocol: HPLC-UV Analysis with Pre-Column Derivatization

This protocol provides an example of a pre-column derivatization method using benzaldehyde, which reacts with the hydrazine moiety to form a UV-active hydrazone.[16]

Objective: To accurately quantify this compound and separate it from potential impurities.

Materials & Reagents:

-

This compound standard and samples

-

Benzaldehyde

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., acetate buffer, pH 5.0)

-

HPLC system with C18 column and UV detector

Methodology:

-

Standard & Sample Preparation:

-

Prepare a stock solution of this compound in water.

-

Prepare a derivatizing reagent solution of benzaldehyde in methanol.

-

-

Derivatization Reaction:

-

In a vial, mix a known volume of the sample or standard solution with the derivatizing reagent and buffer.

-

Allow the reaction to proceed under controlled conditions (e.g., 30°C for 90 minutes) to ensure complete derivatization.[16]

-

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: Methanol:Water gradient

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~298 nm (based on the hydrazone chromophore)[16]

-

Injection Volume: 20 µL

-

-

Analysis and Calculation:

-

Inject the derivatized standard solutions to create a calibration curve.

-

Inject the derivatized sample solutions.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

Analytical Workflow Visualization

The following diagram outlines the key steps in the analytical workflow for quantifying this compound using pre-column derivatization HPLC.

Caption: Workflow for HPLC analysis with pre-column derivatization.

Conclusion and Recommendations

This compound is a valuable synthetic intermediate whose effective use hinges on a solid understanding of its physicochemical properties. As a hygroscopic and potentially reactive salt, it requires careful handling and storage, preferably under inert, dry conditions.

This guide provides a comprehensive framework for the systematic evaluation of its solubility and stability. By employing robust protocols for solubility assessment and forced degradation studies, researchers can generate the critical data needed to develop stable formulations, predict shelf-life, and ensure the quality and consistency of their synthetic processes. The analytical workflows presented offer a reliable means for quantification and impurity tracking. Adherence to these scientific principles and methodologies will undoubtedly facilitate the successful application of this compound in the advancement of chemical and pharmaceutical research.

References

- The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. (n.d.). Google Cloud.

-

Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]

-

Guidelines for Pharmaceutical Stability Study. (2012, October 8). Pharmaguideline. Retrieved from [Link]

-

ICH Stability Testing Guidelines (Q1 Series). (2025, October 18). Pharmaacademias. Retrieved from [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority. Retrieved from [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved from [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology. Retrieved from [Link]

-

The chemical and biochemical degradation of hydrazine. (1997). SciSpace. Retrieved from [Link]

-

Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. (n.d.). ResearchGate. Retrieved from [Link]

-

The chemical and biochemical degradation of hydrazine. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

-

Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography. (n.d.). Patsnap Eureka. Retrieved from [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Hydrazines. (n.d.). NCBI Bookshelf. Retrieved from [Link]

- CN103293262A - Method for detecting tert-butyl hydrazine hydrochloride by using ion chromatography. (n.d.). Google Patents.

- CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride. (n.d.). Google Patents.

-

Chromatographic methods of determining hydrazine and its polar derivatives. (2012). ResearchGate. Retrieved from [Link]

- High Purity 1-sec-Butylhydrazine Dihydrochloride: Your Trusted Chemical Supplier. (n.d.). Google Cloud.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1177361-36-2|this compound|BLD Pharm [bldpharm.com]

- 5. tert-Butylhydrazine hydrochloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 1177361-36-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. nbinno.com [nbinno.com]

- 8. tert-Butylhydrazine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 9. tert-Butylhydrazine hydrochloride | 7400-27-3 [chemicalbook.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. pharmaacademias.com [pharmaacademias.com]

- 12. fishersci.com [fishersci.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 15. edaegypt.gov.eg [edaegypt.gov.eg]

- 16. Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]

- 17. researchgate.net [researchgate.net]

The Emergence of a Versatile Building Block: A Technical History of sec-Butylhydrazine Dihydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the discovery and history of sec-butylhydrazine dihydrochloride, a chiral hydrazine derivative that has quietly established itself as a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. While its initial discovery is not marked by a singular, celebrated publication, its emergence can be traced through the broader narrative of hydrazine chemistry and the systematic exploration of alkylhydrazine derivatives in the mid-20th century.

The Genesis of Alkylhydrazines: A New Frontier in Medicinal Chemistry

The story of this compound begins with the broader scientific interest in hydrazine and its derivatives. Initially synthesized in the late 19th century, hydrazine chemistry gained significant momentum in the mid-20th century, driven by two primary applications: as a high-energy rocket propellant and, serendipitously, as a source of novel therapeutic agents.[1]

The discovery of the antidepressant properties of iproniazid, a hydrazine derivative, in the 1950s marked a turning point.[2] This led to the development of the first class of monoamine oxidase inhibitors (MAOIs), which revolutionized the treatment of depression.[3] This breakthrough sparked a wave of research into the synthesis and pharmacological activity of a wide array of hydrazine derivatives, as scientists sought to understand the structure-activity relationships (SAR) that governed their therapeutic effects and toxicity.[4][5]

It was within this fertile ground of medicinal chemistry research that the synthesis of various alkylhydrazines, including sec-butylhydrazine, was likely first undertaken. The systematic variation of the alkyl substituent on the hydrazine core was a logical step in optimizing the potency, selectivity, and safety profile of these early MAOIs.[6]

The Synthesis of sec-Butylhydrazine: From Early Methods to Modern Protocols

The precise first synthesis of sec-butylhydrazine is not well-documented in a landmark paper. However, based on the chemical literature of the time, its preparation would have been approached using established methods for the alkylation of hydrazine.

Early Synthetic Approaches

Early methods for the synthesis of alkylhydrazines, as described in the late 1940s and 1950s, typically involved the reaction of an alkyl halide with hydrazine. In the case of sec-butylhydrazine, this would have involved the reaction of a sec-butyl halide (e.g., 2-bromobutane or 2-chlorobutane) with hydrazine hydrate.

Conceptual Early Synthesis of sec-Butylhydrazine

Caption: Conceptual reaction scheme for the early synthesis of sec-butylhydrazine.

This method, however, was often plagued by issues of over-alkylation, leading to the formation of di- and tri-substituted hydrazines, which complicated purification.

Evolution to Controlled Synthesis and the Dihydrochloride Salt

To overcome the challenges of non-selective alkylation, more controlled synthetic methods were developed. These often involved the use of protecting groups or the reaction of a carbonyl compound (in this case, 2-butanone) with hydrazine to form a hydrazone, which could then be reduced to the desired alkylhydrazine.

The preparation of the dihydrochloride salt serves two key purposes: it enhances the stability of the often-unstable free base and improves its handling characteristics, converting the liquid hydrazine into a solid that is easier to store and weigh. The dihydrochloride is typically prepared by treating the sec-butylhydrazine free base with an excess of hydrochloric acid in a suitable solvent, followed by precipitation and isolation of the salt.

Protocol: Synthesis and Isolation of this compound

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-butanone in ethanol.

-

Add an equimolar amount of hydrazine hydrate and a catalytic amount of acetic acid.

-

Reflux the mixture for 2-4 hours to form the 2-butanone hydrazone.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

-

Reduction of the Hydrazone:

-

Dissolve the crude hydrazone in a suitable solvent such as ethanol or methanol.

-

Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride, in portions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction carefully with water and extract the sec-butylhydrazine into an organic solvent like diethyl ether.

-

Dry the organic extracts over anhydrous sodium sulfate and filter.

-

-

Formation of the Dihydrochloride Salt:

-

Cool the ethereal solution of sec-butylhydrazine in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ethanol, until precipitation is complete.

-

Collect the white precipitate of this compound by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum.

-

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid. Its identity and purity are typically confirmed using a combination of analytical techniques.

| Property | Value |

| Molecular Formula | C₄H₁₄Cl₂N₂ |

| Molecular Weight | 161.08 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and lower alcohols |

| CAS Number | 1177361-36-2 |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the sec-butyl group and its attachment to the hydrazine moiety.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for N-H stretching and bending vibrations, as well as C-H stretching and bending of the alkyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

The Role of Chirality: A Key Feature of sec-Butylhydrazine

A critical feature of sec-butylhydrazine that distinguishes it from many other simple alkylhydrazines is its chirality. The sec-butyl group contains a stereocenter, meaning that sec-butylhydrazine exists as a pair of enantiomers, (R)-sec-butylhydrazine and (S)-sec-butylhydrazine.

The synthesis of chiral hydrazines and their derivatives has become an important area of research, particularly in the development of stereoselective reactions and the synthesis of enantiomerically pure pharmaceuticals.[7][8][9] The availability of a chiral hydrazine building block like sec-butylhydrazine allows for the introduction of a stereocenter into a target molecule, which can be crucial for its biological activity.

Caption: The chiral nature of sec-butylhydrazine leads to (R) and (S) enantiomers.

Modern Applications: A Versatile Intermediate

Today, this compound is primarily utilized as a versatile building block in organic synthesis.[10] Its bifunctional nature, possessing both nucleophilic nitrogen atoms, allows it to participate in a wide range of chemical transformations.

Key Applications:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in active pharmaceutical ingredients (APIs).[1]

-

Agrochemical Development: Similar to its role in pharmaceuticals, it is used in the synthesis of novel pesticides and herbicides.[1]

-

Material Science: Hydrazine derivatives can be used in the development of new polymers and energetic materials.[1]

Conclusion

The history of this compound is intrinsically linked to the broader evolution of hydrazine chemistry and the quest for novel pharmaceuticals in the 20th century. While its discovery may not be attributable to a single breakthrough moment, its importance has grown steadily as a valuable, chiral intermediate in modern organic synthesis. Its story is a testament to the systematic and often incremental nature of chemical research, where the exploration of structure-activity relationships leads to the creation of versatile building blocks that enable future discoveries.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. Available at: [Link]

-

Chourasiya, P., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 8(50), 48065–48079. Available at: [Link]

-

Yáñez, M., et al. (2005). Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR). Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 269-274. Available at: [Link]

-

Conti, P., et al. (1991). Structure-activity studies on monoamine oxidase inhibitors by calorimetric and quantum mechanical calculations. Journal of medicinal chemistry, 34(10), 3108-3113. Available at: [Link]

-

Bhushan, R., & Kumar, V. (2008). Synthesis of Chiral Hydrazine Reagents and Their Application for Liquid Chromatographic Separation of Carbonyl Compounds via Diastereomer Formation. Chromatographia, 67(9-10), 759-767. Available at: [Link]

- Google Patents. (1983). Process for preparation of tertiary butyl hydrazine. EP0116198B1.

- Google Patents. (1984). Process for preparation of tertiary butyl hydrazine. US4435600A.

- Google Patents. (2017). Synthesis method for pharmaceutically acceptable salt of alkylhydrazine. CN106565531A.

-

Chen, Z. P., et al. (2016). Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. Organic letters, 18(11), 2738-2741. Available at: [Link]

-

Li, J., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3704–3709. Available at: [Link]

- Google Patents. (2018). A kind of preparation method of Tertiary butyl hydrazine hydrochloride. CN108569981A.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. Retrieved from [Link]

- Google Patents. (2019). A kind of purification process of tert-butylhydrazine hydrochloride. CN109053485B.

- Google Patents. (1986). Process for preparation of tertiary butyl hydrazine. DE3363411D1.

-

Ramachandraih, C. T., et al. (2014). Antidepressants: From MAOIs to SSRIs and more. Indian journal of psychiatry, 56(1), 89–91. Available at: [Link]

-

Yáñez, M., & Viña, D. (2012). History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug. Current topics in medicinal chemistry, 12(20), 2275-2281. Available at: [Link]

- Foye, W. O., Lemke, T. L., & Williams, D. A. (2013). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins.

-

Tuncel, D., et al. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules (Basel, Switzerland), 24(20), 3788. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Hall, C. D., et al. (1998). Selective inhibitors of monoamine oxidase (MAO). 5. 1-Substituted phenoxathiin inhibitors containing no nitrogen that inhibit MAO A by binding it to a hydrophobic site. Journal of medicinal chemistry, 41(14), 2609-2619. Available at: [Link]

-

StatPearls. (2023). MAO Inhibitors. NCBI Bookshelf. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Antidepressants: From MAOIs to SSRIs and more - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity studies on monoamine oxidase inhibitors by calorimetric and quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

sec-Butylhydrazine dihydrochloride literature review

An In-Depth Technical Guide to sec-Butylhydrazine Dihydrochloride

Authored by Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 1177361-36-2) is a reactive chemical intermediate valued for its role as a foundational building block in modern organic synthesis.[1] Its unique structural features, combining a reactive hydrazine moiety with the steric and electronic influence of a sec-butyl group, make it a versatile reagent for constructing complex molecules.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, synthesis methodologies, and diverse applications of this compound, with a particular focus on its utility in preparing hydrazine derivatives for the pharmaceutical and agrochemical industries.[1][2] Furthermore, this document explores the broader context of hydrazine derivatives as monoamine oxidase (MAO) inhibitors, outlines key analytical techniques for quality control, and establishes rigorous protocols for safe handling and storage.

Physicochemical Properties and Structural Characteristics

This compound is typically supplied as a white to off-white solid.[1][3] The dihydrochloride salt form enhances its stability and simplifies handling compared to the free base. The presence of the chiral sec-butyl group means the compound exists as a racemic mixture unless a stereospecific synthesis is employed. This feature can be exploited to influence the stereochemistry of subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1177361-36-2 | [1][3] |

| Molecular Formula | C₄H₁₄Cl₂N₂ | [3] |

| Molecular Weight | 161.07 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3][4] |

| IUPAC Name | butan-2-ylhydrazine;dihydrochloride | [3] |

| Canonical SMILES | CCC(C)NN.Cl.Cl | [3] |

Synthesis and Manufacturing Principles

The synthesis of alkylhydrazines like sec-butylhydrazine can be approached through several established chemical routes. A common strategy involves the protection of one nitrogen atom of hydrazine, followed by alkylation and subsequent deprotection. This prevents undesired dialkylation and side reactions.

General Synthesis Workflow via N-Boc-Hydrazine

A prevalent method for synthesizing alkylhydrazines with high purity involves the use of a tert-butyloxycarbonyl (Boc) protecting group.[5] This approach offers excellent control over the reaction, is suitable for a range of alkylating agents, and generally results in high yields.[5]

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative procedure based on established methods for alkylhydrazine synthesis.[5]

Step 1: Synthesis of N-Boc-Hydrazine

-

In a reaction vessel equipped with a stirrer and cooled to 0°C, dissolve hydrazine hydrate in a suitable organic solvent (e.g., tetrahydrofuran).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in the same solvent while maintaining the temperature below 5°C.

-

Allow the reaction to stir for 4-12 hours, gradually warming to room temperature.

-

After the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude N-Boc-hydrazine can be purified by crystallization or used directly in the next step.

Step 2: Alkylation with a sec-Butyl Halide

-

Dissolve the N-Boc-hydrazine and a suitable base (e.g., potassium carbonate) in an aprotic polar solvent like acetonitrile.

-

Add 2-bromobutane (or another sec-butyl halide) to the mixture.

-

Heat the reaction mixture under reflux and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the starting material is consumed, cool the mixture, filter off the inorganic salts, and concentrate the filtrate to obtain crude N-Boc-N'-(sec-butyl)hydrazine.

Step 3: Deprotection and Salt Formation

-

Dissolve the crude N-Boc-N'-(sec-butyl)hydrazine in an organic solvent such as methanol or diethyl ether.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in dioxane).

-

The acidic conditions will cleave the Boc protecting group, and the desired this compound will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., cold diethyl ether) to remove impurities, and dry under vacuum.

Applications in Research and Development

The primary utility of this compound is its function as a versatile intermediate in organic synthesis.[1] Its reactive hydrazine group is a powerful tool for introducing nitrogen-containing functionalities, which are ubiquitous in biologically active molecules.

Synthesis of Heterocyclic Compounds

Hydrazines are key precursors for synthesizing a wide variety of heterocyclic systems, such as pyrazoles, pyridazines, and indazoles. These scaffolds are prevalent in many approved drugs and agrochemicals. The sec-butyl group can serve to block a specific position or to modulate the final compound's lipophilicity and metabolic stability.

Role in Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial starting material for creating more complex hydrazine derivatives that are intermediates for Active Pharmaceutical Ingredients (APIs) and agrochemicals like pesticides, herbicides, and fungicides.[1][2] The ability to introduce the sec-butylhydrazine moiety allows chemists to fine-tune the steric and electronic properties of a target molecule, potentially enhancing its efficacy, selectivity, or safety profile.[1]

Potential Pharmacological Role: Monoamine Oxidase (MAO) Inhibition

While sec-butylhydrazine itself is not a marketed drug, the broader class of hydrazine derivatives has a significant history in pharmacology, particularly as inhibitors of monoamine oxidase (MAO).[6][7]

Mechanism of Hydrazine-Based MAO Inhibitors

MAO is a flavin-containing enzyme responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Many early antidepressant drugs, such as iproniazid and phenelzine, were hydrazine derivatives that acted as irreversible MAO inhibitors.[6][7] Their mechanism involves the formation of a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the enzyme's active site, leading to irreversible inactivation.[6]

The development of new, selective, and reversible MAO inhibitors is an ongoing area of research to minimize side effects associated with older, non-selective drugs.[6] The study of novel hydrazine derivatives, including those derived from sec-butylhydrazine, could contribute to the design of next-generation therapeutics for depression and neurodegenerative disorders.[8][9]

Analytical Methodologies

Accurate quantification and purity assessment of this compound are critical for its use in regulated industries. Due to its lack of a strong UV chromophore, direct analysis by UV-HPLC is challenging. Therefore, derivatization is often required.[10]

Purity Analysis by HPLC with Pre-Column Derivatization

This method enhances detectability by attaching a UV-active molecule to the hydrazine before chromatographic separation.

Table 2: Example HPLC Parameters for Analysis

| Parameter | Condition |

| Derivatizing Agent | Aldehyde/Ketone (e.g., benzaldehyde) to form a hydrazone |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength appropriate for the derivatized product |

| Temperature | Ambient |

Protocol for Sample and Standard Preparation [10]

-

Reference Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ultrapure water to create a 1 mg/mL solution.

-

Sample Preparation: Accurately weigh an amount of the sample expected to contain 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with ultrapure water.

-

Derivatization: To an aliquot of both the standard and sample solutions, add the derivatizing agent and allow the reaction to proceed to completion under controlled conditions (e.g., specific time and temperature) before injection into the HPLC system.

Safety, Handling, and Storage

This compound, like many hydrazine derivatives, requires careful handling due to its potential toxicity.

Hazard Identification

-

Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][11]

-

Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3][4]

-

Sensitization: May cause an allergic skin reaction.[11]

-

Carcinogenicity: Hydrazine and its derivatives are often suspected of being carcinogenic.[11][12]

Recommended Handling Procedures

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[11][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[14]

-

Avoid Inhalation: Do not breathe dust, fumes, or vapors.[11]

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Some hydrazines are sensitive to air and moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen).

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[16]

Conclusion

This compound is a valuable and versatile chemical reagent with significant applications in organic synthesis. Its utility as a precursor for pharmaceuticals, agrochemicals, and other complex hydrazine derivatives underscores its importance in both academic research and industrial development. A thorough understanding of its synthesis, reactivity, and potential biological activity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the pursuit of novel chemical entities.

References

- The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. (n.d.). Google Cloud.

- Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. (2022). ACS Omega.

- Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR). (2005). PubMed.

- Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2014). Molecules.

- Hydrazine (antidepressant). (n.d.). Wikipedia.

- Inhibition of monoamine oxidase–A activity in rat brain by synthetic hydrazines. (n.d.). ElectronicsAndBooks.

- This compound. (n.d.). Fluorochem.

- High Purity 1-sec-Butylhydrazine Dihydrochloride: Your Trusted Chemical Supplier. (n.d.). Google Cloud.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025). Fisher Scientific.

- 1-(tert-Butyl)hydrazine hydrochloride. (n.d.). Apollo Scientific.

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (n.d.). TCI Chemicals.

- 1177361-36-2 Cas No. | this compound. (n.d.). Apollo Scientific.

- Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography. (n.d.). Patsnap Eureka.

- Synthesis method for pharmaceutically acceptable salt of alkylhydrazine. (n.d.). Google Patents.

- Hydrazine, dihydrochloride. (n.d.). PubChem.

- A kind of purification process of tert-butylhydrazine hydrochloride. (n.d.). Google Patents.

- This compound. (n.d.). Oakwood Chemical.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1177361-36-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Hydrazine, dihydrochloride | Cl2H6N2 | CID 17548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. tcichemicals.com [tcichemicals.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of sec-Butylhydrazine Dihydrochloride

For the modern researcher in pharmaceutical and agrochemical development, hydrazine derivatives are foundational building blocks, enabling the synthesis of complex, biologically active molecules.[1] Among these, sec-Butylhydrazine dihydrochloride (CAS 1177361-36-2) presents a unique reagent for creating novel molecular frameworks. However, its utility is intrinsically linked to its reactivity and potential hazards. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency management of this compound, ensuring that scientific advancement does not come at the cost of researcher safety.

Compound Identification and Hazard Profile

Before any handling protocol is established, a thorough understanding of the compound's identity and inherent hazards is paramount. This foundational knowledge informs every subsequent safety decision.

Chemical Identity:

-

Synonyms: Butan-2-ylhydrazine dihydrochloride[5]

-

Appearance: Typically a white to off-white solid or powder.

GHS Hazard Classification:

This compound is classified as a hazardous substance. The primary hazards, based on available safety data sheets for this and structurally related compounds, are summarized below. The causality is clear: the hydrazine moiety is a known toxicophore and irritant, while the dihydrochloride salt form can release hydrochloric acid upon dissolution.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed[5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[6] |

| Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation[6] |

| Carcinogenicity (Suspected) | Category 1B/2 | H350: May cause cancer (by analogy to hydrazine)[7] |

Note: The carcinogenicity classification is often applied to hydrazine derivatives as a class due to the known carcinogenic properties of hydrazine itself.

Toxicological Profile:

The toxicity of hydrazine derivatives is a significant concern. Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[8] Ingestion is particularly dangerous and can be harmful or toxic.[5][6] Chronic exposure to hydrazines, as a class of compounds, is linked to potential damage to the liver, kidneys, and central nervous system.[7] Furthermore, hydrazine is classified by the EPA as a probable human carcinogen (Group B2), a designation that warrants extreme caution when handling any of its derivatives.

The Hierarchy of Controls: A Proactive Risk Mitigation Strategy

A foundational principle of laboratory safety is the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures to minimize or eliminate hazards. Simply relying on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: In drug development, eliminating a key structural motif is often not possible. However, always consider if a less hazardous derivative or an alternative synthetic route could achieve the same objective.

-

Engineering Controls: This is the most critical pillar for handling hydrazine compounds. All work with this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[9] For weighing operations, a balance should be placed inside the hood, or a tare method should be used where the container is sealed before being moved to an external balance.[9]

-

Administrative Controls: Your laboratory's self-validating safety system relies on robust administrative controls. This includes:

-

Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP must be written and approved before work begins.[10]

-

Designated Areas: The fume hood and bench space where the compound is handled must be clearly marked as a "Designated Area" for carcinogen or high-hazard work.[9][11]

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.[7]

-

-

Personal Protective Equipment (PPE): While the last line of defense, PPE is non-negotiable. The required PPE is dictated by a thorough risk assessment.[12]

Experimental Protocols: From Benchtop to Waste

The following protocols are designed to be self-validating systems, incorporating safety checks and causal reasoning at each step.

Personal Protective Equipment (PPE) Protocol

Causality: The selection of PPE is directly linked to the identified hazards: dermal contact, eye irritation, and potential inhalation of the solid powder.

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened.[8] This protects against splashes and contamination of personal clothing.

-

Hand Protection: Wear double nitrile gloves. Nitrile provides good chemical resistance for incidental contact.[7] The causality for double-gloving is twofold: it provides a backup barrier in case of a tear in the outer glove and allows for a systematic doffing procedure to prevent cross-contamination. Change gloves immediately if contamination is suspected.

-

Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory.[8] A face shield should be worn over the goggles if there is a significant risk of splashing, such as during the quenching of a reaction.[8]

Safe Handling and Weighing Protocol

Causality: These steps are designed to prevent the generation and dispersal of airborne particles and to contain the chemical within a controlled environment.

-

Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the lowest practical height.[10] Cover the work surface within the hood with absorbent, plastic-backed paper.[11]

-

Weighing:

-

Method A (Preferred): Place a laboratory balance inside the designated fume hood. Use anti-static tools and weighing paper.

-

Method B (Tare Method): If a balance cannot be placed in the hood, pre-tare a sealable container (e.g., a vial with a screw cap).[9] In the hood, add the approximate amount of this compound to the container, then securely seal it. Remove the sealed container from the hood, decontaminate its exterior with a damp wipe, and weigh it on an external balance. Adjust the amount within the hood as necessary, always sealing the container before moving it.[9]

-

-

Dissolving: All solutions should be prepared within the fume hood.[11] Add the solid to the solvent slowly to avoid splashing. Use a magnetic stirrer rather than shaking by hand to minimize aerosol generation.

Storage Protocol

Causality: Proper storage prevents degradation, accidental release, and incompatible reactions.

-

Container: Store in the original, tightly sealed container.[13]

-

Location: Keep in a cool, dry, well-ventilated area designated for toxic and carcinogenic chemicals.[13] This area should be separate from general chemical storage.

-

Segregation: Store away from strong oxidizing agents and bases, as these are incompatible with hydrazine salts.[14]

-

Containment: The primary container should be placed within a clearly labeled, unbreakable secondary container to contain any potential leaks.[10]

Emergency and Disposal Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response

Causality: The immediate goals are to isolate the spill, prevent it from spreading, and protect personnel.

Caption: A clear workflow for responding to chemical spills.

Minor Spill (inside a fume hood):

-

Alert others in the immediate area.

-

Wearing the PPE described in section 3.1, gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

-

Carefully collect the absorbed material using non-sparking tools and place it into a heavy-duty plastic bag or a sealable container.

-

Wipe the spill area with soap and water, collecting the cleaning materials in the same waste container.

-

Seal the container, label it as "Hazardous Waste: this compound," and arrange for disposal.[15]

Major Spill (outside a fume hood or a large quantity):

-

Do not attempt to clean it up yourself.[8]

-

Immediately alert all personnel and evacuate the laboratory.

-

Close the laboratory doors and prevent re-entry.

-

Call your institution's emergency services (e.g., Environmental Health & Safety) from a safe location.[8][15]

-

Provide them with the name of the chemical and a copy of the Safety Data Sheet (SDS).

First Aid Protocol

Causality: The goal of first aid is to minimize absorption and injury while waiting for professional medical assistance.

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.

Waste Disposal

Causality: Hydrazine compounds are toxic and must not be released into the environment. All waste must be treated as hazardous.

-

Segregation: All waste contaminated with this compound (including empty containers, gloves, absorbent paper, and reaction byproducts) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8][15]

-

Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant, Potential Carcinogen).

-

Disposal: Follow your institution's specific procedures for hazardous chemical waste disposal. Do not pour any amount down the drain.

By integrating a deep understanding of the chemical's hazards with a multi-layered safety approach, researchers can confidently and responsibly utilize this compound to advance the frontiers of science.

References

-

Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

-

University of Washington. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

-

UC Santa Barbara Environmental Health & Safety. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]

-

The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

-

University of Notre Dame Risk Management and Safety. (n.d.). Hydrazine. Retrieved from [Link]

-

University of Delaware Environmental Health & Safety. (n.d.). Chemical Carcinogens. Retrieved from [Link]

-

Wright State University CORE Scholar. (2016, July 26). Best Practices: Emergency Medical Management to Hydrazine Exposure. Retrieved from [Link]

-

LookChem. (2024, January 10). Emergency treatment of hydrazine hydrate leakage. Retrieved from [Link]

-

University of Pennsylvania EHRS. (2024, April 12). SOP: Carcinogens. Retrieved from [Link]

-

Aaron Chemicals LLC. (n.d.). Safety Data Sheet: 1-sec-Butylhydrazine dihydrochloride. Retrieved from [Link]

-

DAICEL CHIRAL TECHNOLOGIES (CHINA) CO., LTD. (n.d.). The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

University of New Mexico Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. aaronchem.com [aaronchem.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound | 1177361-36-2 [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 1177361-36-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. ehs.ucsb.edu [ehs.ucsb.edu]

- 9. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]

- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 11. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 12. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 14. arxada.com [arxada.com]

- 15. artscimedia.case.edu [artscimedia.case.edu]

sec-Butylhydrazine Dihydrochloride: A Comprehensive Technical Guide for Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

sec-Butylhydrazine dihydrochloride (CAS No. 1177361-36-2) is a versatile and reactive building block of significant interest in modern organic synthesis.[1] Its utility is primarily derived from the nucleophilic hydrazine moiety, which serves as a cornerstone for constructing a wide array of nitrogen-containing compounds. The presence of a sec-butyl group introduces specific steric and electronic properties that can be leveraged to influence reaction pathways and achieve desired product selectivity.[1] This guide provides an in-depth analysis of this compound, covering its physicochemical properties, a validated analytical method for purity assessment, a representative synthetic workflow, and its applications in pharmaceutical and agrochemical research.[1] Crucially, this document integrates a comprehensive review of its material safety data, offering a self-validating system for safe handling, storage, and emergency response to empower researchers in its effective and responsible use.

Introduction to this compound

Chemical Identity and Core Structural Features

This compound is a white solid organic salt with the chemical formula C₄H₁₄Cl₂N₂.[1][2] As the dihydrochloride salt, it offers enhanced stability and easier handling compared to the free base, making it a preferred form for laboratory use. The molecule's reactivity is centered on the terminal nitrogen of the hydrazine group (-NHNH₂), a potent nucleophile. The adjacent sec-butyl group, a branched four-carbon alkyl substituent, imparts moderate steric bulk, which is a critical feature for modulating reactivity and providing selectivity in complex synthetic transformations.[1]

The Hydrazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The hydrazine functional group is a key structural motif in a multitude of biologically active compounds. Its ability to participate in the formation of stable heterocyclic rings, such as pyrazoles, pyridazines, and indoles, makes it an invaluable tool for medicinal chemists. These heterocyclic scaffolds are prevalent in numerous FDA-approved drugs, demonstrating a wide range of therapeutic activities, including anti-inflammatory, anti-cancer, and anti-infective properties. The incorporation of sec-butylhydrazine allows for the introduction of both the reactive hydrazine handle and a lipophilic alkyl group, which can be crucial for tuning a drug candidate's pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion).

Strategic Impact of the sec-Butyl Group

The choice of an alkyl substituent on a hydrazine reagent is a deliberate strategic decision in synthesis design. Unlike smaller, linear alkyl groups, the branched nature of the sec-butyl substituent provides a distinct steric footprint. This can be exploited to direct the regioselectivity of cyclization reactions or to prevent undesirable side reactions, such as over-alkylation. This steric influence is a key reason why this compound is selected as a foundational building block for creating specific, complex molecular architectures in pharmaceutical and agrochemical development.[1]

Physicochemical Properties and Analytical Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The data presented below has been consolidated from supplier technical documents.

Summary of Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1177361-36-2 | [1][2] |

| Molecular Formula | C₄H₁₄Cl₂N₂ | [2] |

| Molecular Weight | 161.07 g/mol | [2] |

| Appearance | White Solid | [1] |

| Purity | ≥95% | [2][3] |

Analytical Workflow: Purity Assessment via HPLC with Pre-Column Derivatization

Direct analysis of small, polar molecules like alkylhydrazines by reverse-phase HPLC with UV detection is often challenging due to their lack of a strong chromophore. To overcome this, a pre-column derivatization strategy is employed. This protocol is a self-validating system as it ensures that only the target analyte is converted into a detectable species, providing an accurate and reliable measure of purity. The following protocol is adapted from established methods for hydrazine analysis.[4]

Causality of Method Choice: The reaction with benzaldehyde converts the non-UV-active hydrazine into a hydrazone derivative, which possesses a strong chromophore, allowing for sensitive detection at a wavelength like 298 nm.[4] This transformation is essential for achieving the accuracy required in pharmaceutical and research settings.

Experimental Protocol: HPLC Analysis

-

Preparation of Standard Solution:

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with ultrapure water to create a 1 mg/mL stock solution.

-

-

Preparation of Sample Solution:

-

Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with ultrapure water.

-

-

Derivatization Procedure:

-

In separate HPLC vials, combine 100 µL of the standard or sample solution with 500 µL of a pH 5.0 acetate buffer.

-

Add 100 µL of a 10 mg/mL benzaldehyde solution in methanol (derivatization reagent).

-

Cap the vials and vortex briefly. Allow the reaction to proceed at 30°C for 90 minutes.[4]

-

-

HPLC Conditions:

-

Quantification:

-

Record the peak area of the resulting hydrazone derivative.

-

Calculate the purity of the sample by comparing its peak area to that of the reference standard using an external standard method.

-

Synthesis and Purification

The synthesis of alkylhydrazines often proceeds through a protected intermediate to ensure selective alkylation and prevent side reactions. The following workflow illustrates a common and reliable approach.[5]

Representative Synthetic Workflow

The synthesis is typically a multi-step process involving protection of the hydrazine, alkylation, and subsequent deprotection to yield the final hydrochloride salt. This ensures high purity and yield, which are critical for its use as a pharmaceutical intermediate.

Caption: General synthetic workflow for this compound.

Justification of Workflow:

-

Protection: Hydrazine is first reacted with Di-tert-butyl dicarbonate (BOC anhydride) to protect one of the nitrogen atoms. This step is crucial to prevent dialkylation in the subsequent step, thereby ensuring the synthesis of the mono-sec-butylated product.

-

Alkylation: The resulting BOC-hydrazine is a nucleophile that is reacted with an appropriate alkylating agent, such as sec-butyl bromide, in the presence of a base. The base neutralizes the HBr formed during the reaction, driving it to completion.[5]

-

Deprotection and Salt Formation: The BOC protecting group is removed under acidic conditions, typically using a solution of hydrogen chloride in an organic solvent. This step simultaneously liberates the free hydrazine and forms the stable dihydrochloride salt, which can then be isolated by precipitation or crystallization.[5]

Core Applications in Research and Development

The primary utility of this compound is as a foundational building block for more complex molecules.[1]

Synthesis of Heterocyclic Scaffolds

A cornerstone application is in the synthesis of pyrazole derivatives through condensation with 1,3-dicarbonyl compounds. This reaction is a robust and high-yielding method for accessing a class of compounds with proven pharmaceutical relevance.

Caption: Paal-Knorr synthesis of a pyrazole from sec-butylhydrazine.

Broader Industrial Applications

Beyond pharmaceuticals, this compound serves as a key intermediate in other sectors:

-

Agrochemicals: It is used in the synthesis of novel pesticides, herbicides, and fungicides where the hydrazine core is essential for biological activity.[1]

-

Material Science: The unique properties of its derivatives are exploited in the development of specialty polymers and energetic materials.[1]

Material Safety and Handling (MSDS Core)

Strict adherence to safety protocols is non-negotiable when handling reactive chemical intermediates. The following information is synthesized from material safety data sheets for this compound and related hydrazine compounds.[2][3]

Hazard Identification and GHS Classification

| Category | Information |

| Pictogram | GHS07: Exclamation Mark[2] |

| Signal Word | Warning [2] |

| Hazard Statements | H302: Harmful if swallowed.[2][3] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3] |